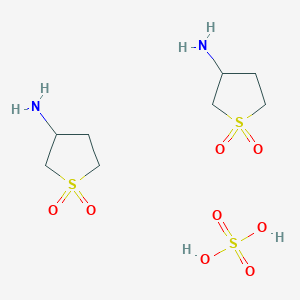
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-dioxidotetrahydro-3-thienyl)amine sulfate (2:1) is a chemical compound that has been widely used in scientific research. It is also known as Taurine, which is a naturally occurring amino acid that is found in various tissues of mammals. Taurine has been shown to have a wide range of physiological and biochemical effects, making it a valuable tool for scientific research.
作用機序
The exact mechanism of action of taurine is not fully understood. However, it is believed to act as an antioxidant and to regulate ion channels in cell membranes. Taurine has also been shown to modulate the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Taurine has a wide range of biochemical and physiological effects. It has been shown to regulate blood pressure, reduce inflammation, and improve insulin sensitivity. Taurine has also been shown to have a protective effect on the heart, reducing the risk of cardiovascular disease.
実験室実験の利点と制限
Taurine has several advantages for use in laboratory experiments. It is a naturally occurring compound, making it easy to obtain and relatively inexpensive. Taurine is also non-toxic and has a low risk of side effects. However, one limitation of taurine is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
将来の方向性
There are several areas of future research that could be explored with regards to taurine. One area of interest is its potential role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential role in the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of taurine and to explore its potential therapeutic applications.
合成法
Taurine can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of aziridine with sulfurous acid. This reaction yields a mixture of taurine and isethionic acid, which can be separated using chromatography.
科学的研究の応用
Taurine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, cardioprotective, and anti-inflammatory effects. Taurine has also been studied for its potential role in the treatment of diabetes, obesity, and other metabolic disorders.
特性
IUPAC Name |
1,1-dioxothiolan-3-amine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9NO2S.H2O4S/c2*5-4-1-2-8(6,7)3-4;1-5(2,3)4/h2*4H,1-3,5H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFUMRQRBSKYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N.C1CS(=O)(=O)CC1N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)
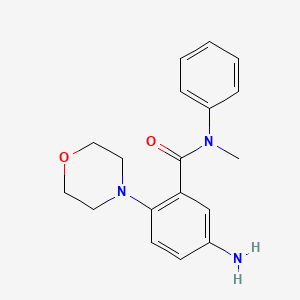
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)
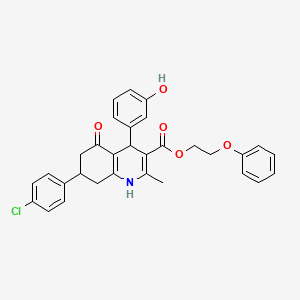
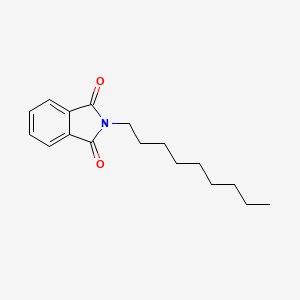
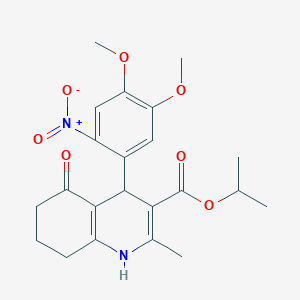
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)

![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)
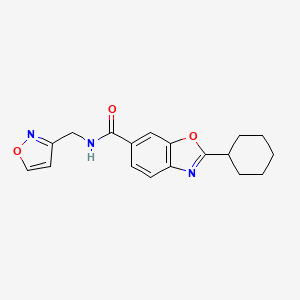
![ethyl 2-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5059616.png)
![N~2~-(4-fluorobenzyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![N-(3-chloro-2-methylphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5059624.png)